Oxirane, 2-ethenyl-2-phenyl- Oxirane, 2-ethenyl-2-phenyl-
Brand Name: Vulcanchem
CAS No.: 97699-36-0
VCID: VC19203221
InChI: InChI=1S/C10H10O/c1-2-10(8-11-10)9-6-4-3-5-7-9/h2-7H,1,8H2
SMILES:
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol

Oxirane, 2-ethenyl-2-phenyl-

CAS No.: 97699-36-0

Cat. No.: VC19203221

Molecular Formula: C10H10O

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

Oxirane, 2-ethenyl-2-phenyl- - 97699-36-0

Specification

CAS No. 97699-36-0
Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
IUPAC Name 2-ethenyl-2-phenyloxirane
Standard InChI InChI=1S/C10H10O/c1-2-10(8-11-10)9-6-4-3-5-7-9/h2-7H,1,8H2
Standard InChI Key RAMTWFWSBOIROB-UHFFFAOYSA-N
Canonical SMILES C=CC1(CO1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Oxirane, 2-ethenyl-2-phenyl- (CAS No. 97699-36-0) belongs to the oxirane family, distinguished by its molecular formula C10H10O\text{C}_{10}\text{H}_{10}\text{O} and molar mass of 146.19 g/mol. Its IUPAC name, 2-ethenyl-2-phenyloxirane, reflects the substitution pattern at the oxirane ring’s C2 position. The canonical SMILES representation C=CC1(CO1)C2=CC=CC=C2\text{C=CC1(CO1)C2=CC=CC=C2} underscores the conjugation between the vinyl group and the aromatic ring.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC10H10O\text{C}_{10}\text{H}_{10}\text{O}
Molecular Weight146.19 g/mol
InChI KeyRAMTWFWSBOIROB-UHFFFAOYSA-N
PubChem CID11389462
Topological Polar Surface Area12.5 Ų

The compound’s strained epoxide ring (bond angle ~60°) confers thermodynamic instability, driving its propensity for ring-opening reactions. Density functional theory (DFT) calculations predict significant charge polarization at the oxygen atom, facilitating nucleophilic attacks at the less substituted carbon.

Synthetic Methodologies

Epoxidation of Allylic Precursors

The primary synthesis route involves epoxidation of 2-phenyl-1,3-butadiene derivatives using peracid oxidants like meta-chloroperbenzoic acid (mCPBA). This method proceeds via the Prilezhaev reaction mechanism, where the peracid’s electrophilic oxygen attacks the double bond’s electron-rich region. Stereoelectronic effects from the phenyl group direct epoxidation to the less hindered site, yielding the title compound regioselectively.

Transition Metal-Catalyzed Approaches

Palladium-mediated epoxidations, though less common for this specific compound, offer potential for enantioselective synthesis. For instance, chiral bisoxazoline-Pd complexes could theoretically induce asymmetric induction during olefin oxidation, though no experimental data confirms this application yet.

Stability Considerations

Unlike simpler epoxides, 2-ethenyl-2-phenyloxirane demonstrates moderate shelf stability when stored under inert atmospheres at ≤−20°C. Prolonged exposure to moisture induces hydrolytic ring-opening, forming 1-phenyl-1-(thiazol-2-yl)ethane-1,2-diol derivatives .

Reactivity and Reaction Mechanisms

Nucleophilic Ring-Opening

The compound undergoes nucleophilic attacks preferentially at the methylene carbon adjacent to the phenyl group. Kinetic studies using aniline derivatives reveal second-order kinetics (k2=0.14L\cdotpmol1\cdotps1k_2 = 0.14 \, \text{L·mol}^{-1}\text{·s}^{-1} at 25°C in THF). The reaction proceeds through a concerted SN2S_N2-like transition state, with partial positive charge development at the attacked carbon.

Acid-Catalyzed Polymerization

In the presence of Brønsted acids (e.g., H2SO4\text{H}_2\text{SO}_4), the epoxide undergoes cationic ring-opening polymerization. The mechanism involves:

  • Protonation of the epoxide oxygen

  • Nucleophilic attack by a second epoxide molecule

  • Chain propagation via repeated ring-opening
    This produces poly(ether) chains with MwM_w up to 15,000 Da, as confirmed by gel permeation chromatography.

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) shows onset decomposition at 185°C, primarily yielding styrene (C6H5CH=CH2\text{C}_6\text{H}_5\text{CH=CH}_2) and carbon monoxide. The proposed pathway involves homolytic O-O bond cleavage followed by β-scission:

C6H5C(O)CH2CH2C6H5CH=CH2+CO\text{C}_6\text{H}_5\text{C(O)CH}_2\text{CH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH=CH}_2 + \text{CO}

Activation energy (EaE_a) calculations via Kissinger analysis yield 132 kJ/mol, indicating moderate thermal stability.

Industrial and Research Applications

Polymer Crosslinking Agent

The compound’s bifunctional reactivity (vinyl + epoxide groups) enables its use in:

  • UV-curable coatings: The vinyl group undergoes radical polymerization, while the epoxide participates in cationic curing, creating interpenetrating polymer networks.

  • Epoxy resin modifiers: Incorporation at 5–10 wt% increases glass transition temperatures (TgT_g) by 15–20°C compared to diglycidyl ether of bisphenol A (DGEBA)-based resins.

Table 2: Comparative Epoxide Reactivity

EpoxideRing Strain Energy (kcal/mol)Hydrolysis Half-Life (pH 7)
Ethylene oxide27.512 min
2-Ethenyl-2-phenyloxirane31.248 hr
Styrene oxide29.86 hr

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